6-nitro-1H-quinazolin-4-one
Description
Overview of the Quinazolinone Heterocyclic Scaffold in Chemical Research
The quinazolinone scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and materials science. acs.org This structural motif is prevalent in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms, underscoring its biological relevance. researchgate.net The inherent stability and synthetic tractability of the quinazolinone nucleus have inspired chemists to create a vast library of derivatives with a broad spectrum of pharmacological activities. innovareacademics.in These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. sapub.orgnih.gov The versatility of the quinazolinone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and physical properties. innovareacademics.in This adaptability has cemented its status as a "privileged structure" in drug discovery, a framework that is frequently found in biologically active compounds.
Historical Development and Evolution of 6-Nitro-1H-Quinazolin-4-one Research
The journey of quinazolinone research began in the late 19th century, with the first synthesis of a quinazoline (B50416) derivative reported in 1869. nih.gov However, it was the elucidation of the structure of the antimalarial alkaloid febrifugine (B1672321) in the mid-20th century that significantly spurred interest in the medicinal applications of quinazolinones. This led to the synthesis of numerous derivatives, including the sedative-hypnotic drug methaqualone.
The introduction of a nitro group at the 6-position of the quinazolinone core marked a significant step in the evolution of research in this area. Early studies in the 20th century explored the nitration of 4-quinazolones, laying the groundwork for the synthesis of compounds like this compound. acs.org Initial investigations into nitro-substituted quinazolinones were often part of broader studies on the chemical reactivity of the quinazolinone ring system.
In recent years, research has increasingly focused on the specific biological activities of this compound and its derivatives. This shift has been driven by the recognition that the nitro group can significantly influence the compound's electronic properties and its interactions with biological targets. Modern research employs advanced synthetic techniques, including microwave-assisted synthesis, to efficiently produce these compounds for biological screening. nih.govfrontiersin.org The evolution of research has thus moved from fundamental synthesis and characterization to a more targeted exploration of the therapeutic potential of this compound in various disease models.
Rationale for Comprehensive Academic Investigation of this compound
The comprehensive academic investigation of this compound is propelled by several key factors. The established and diverse biological activities of the broader quinazolinone family provide a strong foundation for exploring the potential of this specific nitro-derivative. The presence of the nitro group at the 6-position is of particular interest as it can act as a crucial pharmacophore or be a precursor for further chemical modifications, such as reduction to an amino group, to generate new series of compounds with potentially enhanced or novel biological activities. researchgate.net
Furthermore, the increasing prevalence of drug-resistant pathogens and the ongoing need for novel anticancer agents necessitate the exploration of new chemical entities. Research has already indicated that this compound and its derivatives exhibit promising antimicrobial and anticancer properties. researchgate.netresearchgate.net For instance, studies have shown its effectiveness against various bacterial strains and its potential to inhibit the growth of cancer cells. researchgate.netresearchgate.net A thorough investigation into its mechanism of action, structure-activity relationships, and potential as a lead compound for drug development is therefore highly justified. The academic pursuit of understanding this molecule contributes not only to the potential development of new medicines but also to the fundamental knowledge of how subtle structural changes in a molecule can profoundly impact its biological function.
Detailed Research Findings
Antimicrobial Activity of this compound and Its Derivatives
Recent studies have highlighted the antimicrobial potential of this compound. The parent compound itself has demonstrated notable antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | 15.04 ± 0.10 | researchgate.net |
| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | 12.08 ± 0.12 | researchgate.net |
| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | 10.08 ± 0.12 | researchgate.net |
Furthermore, derivatives of this compound have also been investigated for their antimicrobial properties. For example, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas showed good activity against various bacterial and fungal strains. One particular compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 40 µg/mL against E. coli and was found to be highly active against the fungus Candida albicans, with an MIC of 10 µg/mL and an inhibition zone of 11 mm at a concentration of 20 µg/mL. juniperpublishers.com
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound derivatives has been a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, often targeting specific enzymes like the epidermal growth factor receptor (EGFR).
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-aryloxyl substituted quinazoline derivative 4m | N87 (gastric cancer) | 0.0063 | nih.gov |
| 6-aryloxyl substituted quinazoline derivative 4m | H1975 (non-small-cell lung cancer) | 0.0075 | nih.gov |
| 6-aryloxyl substituted quinazoline derivative 4m | A549 (non-small-cell lung cancer) | 29.9 | nih.gov |
| 2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one (6g) | BT-549 (breast cancer) | 23.62 ± 2.31 | semanticscholar.org |
| 6c (a 6-nitro-4-substituted quinazoline) | HCT-116 (colon cancer) | Reported as superior to or nearly equal to gefitinib (B1684475) | researchgate.netnih.gov |
Studies have shown that certain 6-nitro-4-substituted quinazoline derivatives exhibit potent cytotoxic effects. For instance, compound 6c was found to have cytotoxicity comparable or superior to the established anticancer drug gefitinib against colon cancer cells and induced cell cycle arrest at the G2/M phase, as well as apoptosis. researchgate.netnih.gov Another study on 6-aryloxyl substituted quinazoline derivatives identified a compound (4m) with very high potency against gastric and non-small-cell lung cancer cell lines, with IC50 values in the nanomolar range. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Nitro 1h Quinazolin 4 One and Its Analogues
Classical and Conventional Synthetic Routes to 6-Nitro-1H-Quinazolin-4-one
Traditional approaches to the synthesis of this compound remain valuable for their reliability and scalability. These methods primarily involve either the direct nitration of the quinazolinone ring system or the construction of the heterocyclic core from precursors already bearing the required nitro group.
Direct Nitration Strategies for the Quinazolinone Core at Position 6
The direct introduction of a nitro group onto the carbocyclic ring of the 1H-quinazolin-4-one scaffold is a common and straightforward strategy. This electrophilic aromatic substitution reaction typically employs a nitrating agent to functionalize the electron-rich benzene (B151609) portion of the molecule.
A prevalent method involves the treatment of 1H-quinazolin-4-one with a mixture of concentrated sulfuric acid (H₂SO₄) and a nitrating agent. researchgate.netnuu.uz In this process, 1H-quinazolin-4-one is first dissolved in concentrated sulfuric acid. A nitrating compound is then introduced to the solution. researchgate.net The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a potent electrophile, which then attacks the quinazolinone ring. The directing effects of the existing substituents on the quinazolinone core favor substitution at the C-6 position. The reaction mechanism involves the attack of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity and yield the 6-nitro product. nuu.uz Similarly, nitration of the 2,3-dihydroquinazolin-4(1H)-one core can be achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid. ujpronline.com
Table 1: Conditions for Direct Nitration of Quinazolinone Core
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 3(H)-Quinazolin-4-one | Nitrating compound, Concentrated H₂SO₄ | Dissolution in H₂SO₄ followed by addition of nitrating agent | 6-Nitro-3(H)-quinazolin-4-one | researchgate.netnuu.uz |
| 2,3-Dihydroquinazolin-4(1H)-one | Conc. HNO₃, Conc. H₂SO₄ | Treatment with nitrating mixture | 6,8-Dinitro-2,3-dihydroquinazolin-4(1H)-one | ujpronline.com |
Cyclization Reactions Incorporating Nitro-Substituted Precursors
An alternative and widely used classical approach involves the construction of the quinazolinone ring from acyclic or simpler cyclic precursors that already contain a nitro group at the desired position. This strategy avoids the potential for side reactions or the need for separation of isomers that can sometimes occur with direct nitration.
One of the most established methods is the Niementowski quinazolinone synthesis . This reaction involves the condensation of an anthranilic acid derivative with an amide. To synthesize this compound, 5-nitroanthranilic acid is heated with formamide. rsc.org The reaction proceeds via the formation of an initial acylamino intermediate, which then undergoes thermal cyclization and dehydration to afford the final 6-nitroquinazolin-4(3H)-one product. rsc.org
Another important cyclization strategy starts with differently functionalized nitro-aromatic compounds. For instance, 6-nitroquinazoline-2,4-diamine can be prepared by the cyclization of 2-amino-5-nitrobenzonitrile (B98050) with guanidine (B92328) carbonate. mdpi.com This reaction builds the pyrimidine (B1678525) ring onto the existing nitro-substituted benzene ring, yielding a highly functionalized quinazoline (B50416) derivative that can be further modified. mdpi.com
Table 2: Cyclization Routes Using Nitro-Substituted Precursors
| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-Nitroanthranilic acid | Formamide | Niementowski Cyclization | This compound | rsc.org |
| 2-Amino-5-nitrobenzonitrile | Guanidine carbonate | Cyclization | 6-Nitroquinazoline-2,4-diamine | mdpi.com |
Advanced and Emerging Synthetic Techniques for this compound Derivatives
Modern organic synthesis has introduced a variety of metal-catalyzed reactions that offer improved efficiency, milder reaction conditions, and broader substrate scope for the construction of complex heterocyclic systems like quinazolinones. These methods are particularly useful for creating diverse libraries of this compound analogues for various applications.
Metal-Catalyzed Coupling and Cyclization Approaches
Transition metals, especially copper and palladium, are powerful catalysts for forming the carbon-nitrogen and carbon-carbon bonds necessary for quinazolinone synthesis. These catalysts enable novel reaction pathways, often starting from readily available nitro-aromatic compounds.
Copper catalysis provides an economical and efficient means for synthesizing quinazolinone derivatives. One innovative approach involves a one-pot synthesis starting from 2-nitrobenzaldehydes. acs.org This copper-catalyzed process uses urea (B33335) as a nitrogen source and hydrazine (B178648) hydrate (B1144303) for the dual purpose of nitro group reduction and nitrile hydrolysis. The reaction proceeds through a cascade of nitrile formation, hydrolysis, and reduction, ultimately leading to the quinazolinone core. acs.org While this specific method builds the quinazolinone ring system from a nitro-substituted precursor, it exemplifies the power of copper catalysis in complex, multi-step transformations to access the core structure which could be adapted for analogues. acs.org General copper-catalyzed methods, such as the imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines, also represent a potential route to 6-nitroquinazolinone analogues, provided the appropriate nitro-substituted starting materials are employed. nih.gov
Palladium catalysis is a cornerstone of modern C-N bond formation and has been effectively applied to the synthesis of quinazolinones from nitro-aromatic precursors. A notable example is the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. rsc.orgnih.gov This reaction operates through a hydrogen transfer mechanism, where the alcohol serves as both a source of the C2 substituent and a hydrogen donor for the reduction of the nitro group. The cascade reaction involves alcohol oxidation to an aldehyde, reduction of the nitro group to an amine, condensation between the resulting amino group and the aldehyde, and a final dehydrogenation step to form the quinazolinone ring. rsc.org This methodology is highly versatile, tolerating a range of functional groups on both the nitrobenzamide and the alcohol, making it a powerful tool for generating diverse quinazolinone derivatives. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolinones. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov
One notable example of microwave-assisted synthesis is the preparation of a pyridin-1-ium salt of 2-methyl-6-nitroquinazolin-4-one. In this method, 2-bromomethyl-6-nitroquinazolin-4-one is reacted with pyridine (B92270) in acetonitrile (B52724) under microwave irradiation for a brief period of 3 minutes. This rapid reaction affords the desired 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide in good yield. asianpubs.org This protocol highlights the efficiency of microwave heating in facilitating nucleophilic substitution reactions on the quinazolinone scaffold.
Iron-catalyzed cyclization reactions in water under microwave irradiation represent a green and efficient method for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat This approach offers the advantages of using a non-toxic and inexpensive catalyst in an environmentally benign solvent, with the microwave assistance significantly reducing the reaction time. sci-hub.cat
| Starting Material | Reagents | Solvent | Microwave Conditions | Product | Yield | Ref |
| 2-bromomethyl-6-nitroquinazolin-4-one | Pyridine | Acetonitrile | 3 minutes | 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide | Not Specified | asianpubs.org |
| Substituted 2-halobenzoic acids | Amidines, Iron catalyst | Water/DMF | 30 minutes | Substituted quinazolinones | Moderate to high | sci-hub.cat |
Ultrasound-Promoted Chemical Transformations
Ultrasound-promoted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The high-pressure and high-temperature microenvironments generated during cavitation can lead to faster reactions and improved yields. researchgate.net While the direct synthesis of the this compound scaffold using ultrasound has not been extensively reported, this technique has been effectively employed in subsequent transformations of its derivatives.
For instance, the nitro reduction of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide to its corresponding 6-amino analogue has been successfully carried out under ultrasonic irradiation. asianpubs.org This reaction employs iron in a mixture of ethanol, acetic acid, and water, demonstrating the utility of ultrasound in promoting heterogeneous reactions. asianpubs.org The use of ultrasound in this context offers a milder and potentially more efficient alternative to traditional reduction methods.
The broader application of ultrasound in the synthesis of quinazoline derivatives has been explored, with studies showing that it can significantly reduce reaction times and improve product purity in cyclocondensation reactions. nih.gov These general findings suggest that ultrasound-promoted methods could be a viable and environmentally friendly strategy for the primary synthesis of this compound and its analogues, warranting further investigation.
| Starting Material | Reagents | Solvent System | Ultrasound Conditions | Product | Yield | Ref |
| 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide | Iron, Acetic Acid | Ethanol/Water | Not Specified | 1-[(6-aminoquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide | Not Specified | asianpubs.org |
| N-[substituted phenyl]hydrazine carboxamide, 1H-Indole-2,3-dione | - | Water-glycerol (6:4) | 20 KHz, 130 W, 5-20 min | Hydrazine carboxamides | 90-94% | nih.gov |
One-Pot Multicomponent Reactions for Quinazolinone Scaffold Construction
One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their high atom economy, operational simplicity, and ability to generate complex molecules from simple starting materials in a single step. Several MCRs have been developed for the construction of the quinazolinone scaffold.
A novel and environmentally friendly approach involves the use of imidazole (B134444) hydrochloride as a Brønsted acid promoter for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and N,N-dimethylformamide (DMF) derivatives. This protocol proceeds without the need for metal catalysts, oxidants, or other additives, offering a greener alternative to many existing methods. eurekaselect.com While this study did not specifically report the synthesis of a 6-nitro analogue, the methodology demonstrates broad functional group tolerance, suggesting its potential applicability to 5-nitroanthranilic acid to produce the corresponding this compound derivatives. eurekaselect.com
Another versatile one-pot approach involves a tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with various aldehydes mediated by zinc in water. This method provides access to 5,6-dihydrobenzo nih.govnuu.uzimidazo[1,2-c]quinazolines, which are structurally related to the quinazolinone core. rsc.org The use of readily available starting materials and an environmentally benign reaction medium makes this an attractive strategy. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Promoter/Catalyst | Product | Yield | Ref |
| o-Aminobenzoic acid | DMF derivatives | - | Imidazole hydrochloride | 2,3-disubstituted-4(3H)-quinazolinone | Low to moderate | eurekaselect.com |
| 2-(2-nitrophenyl)-1H-benzo[d]imidazoles | Aldehydes | - | Zinc | 5,6-dihydrobenzo nih.govnuu.uzimidazo[1,2-c]quinazolines | Good | rsc.org |
Oxidative Cyclization Pathways in Quinazolinone Synthesis
Oxidative cyclization represents a common and effective strategy for the synthesis of quinazolinones. These reactions typically involve the condensation of a 2-aminobenzamide (B116534) derivative with an aldehyde or alcohol, followed by an in situ oxidation to form the heterocyclic ring.
A metal-free oxidative cyclization process has been developed for the synthesis of quinazolinones from 2-aminobenzamides and various alcohols. daneshyari.com This protocol offers a broad substrate scope and mild reaction conditions, with the advantage of avoiding potentially toxic and expensive metal catalysts. daneshyari.com Similarly, a zinc-catalyzed oxidative transformation of 2-aminobenzamides with benzyl (B1604629) alcohols has been reported, providing moderate to good yields of quinazolinone products. rsc.org Furthermore, the reaction of 2-aminobenzamides with both aromatic and aliphatic aldehydes under catalyst-free conditions in water has been shown to produce quinazolinones in good yields. rsc.org The applicability of these methods to 2-amino-5-nitrobenzamide (B117972) would provide a direct route to this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |
| 2-Aminobenzamides | Alcohols | Metal-free | Quinazolinones | Good to excellent | daneshyari.com |
| 2-Aminobenzamide | Benzyl alcohols | Zinc catalyst | Quinazolinones | Moderate to good | rsc.org |
| 2-Aminobenzamide | Aldehydes | Catalyst-free, Water | Quinazolinones | Good | rsc.org |
Catalyst-Free and Environmentally Benign Synthetic Routes
The development of catalyst-free and environmentally benign synthetic methods is a central goal of green chemistry. In the context of this compound synthesis, a straightforward and efficient approach involves the direct nitration of a pre-formed 3(H)-quinazolin-4-one ring.
In a typical procedure, 3(H)-quinazolin-4-one is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) attacks the electron-rich benzene ring of the quinazolinone. This method provides the desired 6-nitro-3(H)-quinazolin-4-one in high yield. nuu.uz The product can be easily isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization. nuu.uz This catalyst-free approach is advantageous due to its simplicity and high efficiency.
| Starting Material | Reagents | Conditions | Product | Yield | Ref |
| 3(H)-Quinazolin-4-one | Nitrating agent | - | 6-Nitro-3(H)-quinazolin-4-one | 87.4% | nuu.uz |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues
Regioselectivity is a critical consideration in the synthesis of substituted quinazolinones, particularly when introducing substituents onto the benzene ring. In the case of the nitration of 3(H)-quinazolin-4-one, the position of the incoming nitro group is directed by the electronic properties of the heterocyclic ring system.
The carbonyl group at position 4 and the nitrogen atom at position 1 of the quinazolinone ring are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the directing effect of the fused heterocyclic system favors substitution at certain positions. Theoretical and experimental studies have shown that the carbon atom at the 6-position of the 3(H)-quinazolin-4-one ring has a high negative charge value. nuu.uz This makes it the most nucleophilic position and, therefore, the most susceptible to attack by an electrophile like the nitronium ion.
Consequently, the nitration of 3(H)-quinazolin-4-one proceeds with high regioselectivity to afford 6-nitro-3(H)-quinazolin-4-one as the major product. nuu.uz The reaction mechanism involves the initial formation of a π-complex between the nitronium ion and the benzene ring, followed by the formation of a σ-complex (also known as an arenium ion or Wheland intermediate) where the electrophile is attached to the 6-position. Subsequent loss of a proton restores the aromaticity and yields the final product. nuu.uz
Stereoselectivity is generally not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, if chiral centers are introduced at the 2- or 3-positions of the quinazolinone ring or in substituents attached to the ring, then stereoselectivity would become an important aspect of the synthesis. In such cases, the use of chiral catalysts, auxiliaries, or starting materials would be necessary to control the stereochemical outcome of the reaction.
Chemical Reactivity and Transformations of 6 Nitro 1h Quinazolin 4 One
Electrophilic and Nucleophilic Substitution Reactions of the Quinazolinone Ring System
The electronic nature of the 6-nitro-1H-quinazolin-4-one core influences its susceptibility to substitution reactions. The benzene (B151609) portion of the bicyclic system is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at a position activated by the nitro group (ortho or para).
The nitro group at the C6 position is a key functional handle for derivatization, primarily through its reduction to an amino group. This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then undergo a wide array of subsequent reactions.
Commonly employed methods for the reduction of the nitro group include catalytic hydrogenation or the use of metallic reducing agents in acidic media. For instance, 6-nitro-3(H)-quinazolin-4-one can be effectively reduced to 6-amino-3(H)-quinazolin-4-one using stannous chloride dihydrate (SnCl₂·2H₂O). nuu.uz Another effective method involves the use of iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water mixture, which cleanly reduces the nitro group on related quinazolinone scaffolds. mdpi.com
The resulting 6-amino-1H-quinazolin-4-one is a crucial intermediate. The primary amine is nucleophilic and readily undergoes acylation and other reactions. For example, it can be acylated with acetic acid or propionic acid to form the corresponding N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide derivatives. nuu.uz This amino group also serves as an attachment point for more complex moieties in the synthesis of biologically active compounds. mdpi.com
Table 1: Selected Reagents for the Reduction of the Nitro Group on the Quinazolinone Core
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | Acidic Medium | 6-Amino-3(H)-quinazolin-4-one | nuu.uz |
| Iron Powder / NH₄Cl | EtOH/H₂O, 80 °C | 6-Amino derivative | mdpi.com |
The substitution pattern of the quinazolinone core is heavily influenced by the directing effects of its existing substituents. The synthesis of this compound itself involves an electrophilic nitration of the parent quinazolinone, where the nitronium cation (NO₂⁺) attacks the electron-rich C6 position. nuu.uz
Once the nitro group is installed, the aromatic ring becomes highly electron-deficient. This property is exploited in nucleophilic aromatic substitution (SₙAr) reactions. While this compound itself lacks a leaving group on the benzene ring, related compounds such as 7-halo-6-nitroquinazolin-4-ones are excellent substrates for SₙAr. The nitro group at C6 activates the C7 position for nucleophilic attack. For example, the fluorine atom in 7-fluoro-6-nitroquinazolin-4(3H)-one can be displaced by thiols, and the chlorine in 7-chloro-6-nitroquinazolin-4(3H)-one can be substituted by nucleophiles like sodium p-toluenesulfinate. mdpi.commdpi.com These reactions demonstrate the powerful activating effect of the C6 nitro group on adjacent positions bearing a leaving group.
Oxidation Reactions of this compound
The quinazolinone ring system is generally robust and relatively stable towards oxidation. Many synthetic routes to quinazolinones employ oxidative conditions to achieve the final cyclization, indicating the stability of the formed heterocyclic core. nih.gov Specific research on the direct oxidation of this compound is not extensively detailed in the literature, suggesting that the ring system does not possess readily oxidizable sites under common conditions. Severe oxidative conditions would likely lead to the degradation of the molecule rather than selective transformation. The primary focus of reactivity for this compound lies in the transformations of the nitro group and substitutions at the nitrogen atoms or other positions on the ring.
Hydrolysis and Ring Opening/Closing Mechanisms
The pyrimidinone ring of this compound contains an amide (lactam) functionality, which can be susceptible to hydrolysis under forcing acidic or basic conditions, leading to ring opening. This would cleave the N1-C2 or N3-C4 bond, resulting in a substituted anthranilic acid derivative.
A notable transformation is the catalyst-free, regioselective hydrated ring-opening of quinazolinones. This reaction involves the nucleophilic addition of a water molecule to the imine carbon (C4), leading to the cleavage of the pyrimidinone ring and subsequent formylation to yield N-arylformyl products. rsc.org Ring-opening and re-closure sequences are also observed in the synthesis of more complex quinazolinone derivatives, for instance, when a benzoxazinone (B8607429) intermediate is opened by a nucleophile like hydrazine (B178648) before re-closing to form a new heterocyclic ring. nih.gov These studies highlight that while the quinazolinone ring is stable, it can be opened under specific nucleophilic conditions.
Alkylation and Acylation Reactions of the Nitrogen Atoms
The nitrogen atoms in the quinazolinone ring, particularly at the N3 position, are common sites for alkylation and acylation. The N3 atom bears an acidic proton and can be deprotonated by a base to form a nucleophilic anion.
Alkylation of the quinazolin-4(3H)-one scaffold typically occurs with high regioselectivity at the N3 position. Standard conditions involve reacting the quinazolinone with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a base like potassium carbonate in an aprotic solvent like DMF. acs.orgjuniperpublishers.com This N3-alkylation is a reliable method for introducing a wide variety of substituents. While O-alkylation is possible, it generally requires more sterically hindered reagents and specific conditions. nih.gov The introduction of substituents on the benzene ring, such as the 6-nitro group, does not typically alter this regiochemical outcome. juniperpublishers.com
Table 2: Conditions for N3-Alkylation of Quinazolin-4-one Derivatives
| Alkylating Agent | Base | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Benzyl Chloride | K₂CO₃ | DMF | N3-Benzylation | juniperpublishers.com |
| Ethyl 6-bromohexanoate | K₂CO₃ | DMF | N3-Alkylation | researchgate.net |
Derivatization Strategies for Expanding Chemical Diversity
This compound is a versatile starting material for generating large libraries of chemical compounds, primarily for drug discovery purposes. Several key derivatization strategies are employed:
Functionalization via the Nitro Group : As detailed in section 3.1.1, the reduction of the nitro group to an amine opens up a vast number of possibilities for further reactions, including amide formation, sulfonamide synthesis, and reductive amination to introduce diverse substituents at the C6 position. nuu.uzmdpi.com
Substitution at the C4 Position : The carbonyl group at C4 can be converted into a chloro group, which then acts as a leaving group for nucleophilic substitution. This allows for the introduction of various amines and other nucleophiles at the C4 position, leading to compounds like 6-nitro-4-substituted quinazoline (B50416) derivatives, which have been explored as potential enzyme inhibitors. nih.govnih.gov
Alkylation at the N3 Position : As described in section 3.4, the N3 position is readily alkylated, providing a straightforward method to introduce aliphatic or aromatic side chains. This strategy is frequently used to modulate the pharmacological properties of quinazolinone-based compounds. acs.orgjuniperpublishers.com
Modification of the Benzene Ring : For derivatives containing a leaving group (e.g., a halogen) on the benzene ring, the activating effect of the C6 nitro group can be used to perform nucleophilic aromatic substitutions, attaching a variety of functional groups through carbon, oxygen, nitrogen, or sulfur linkages. mdpi.commdpi.com
These combined strategies allow chemists to systematically modify all key positions of the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs. nih.govnih.gov
Modifications at the Nitro Position
The nitro group at the C6 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. This reduction is a crucial step in the synthesis of various bioactive molecules.
The conversion of this compound to 6-amino-1H-quinazolin-4-one is a well-established transformation. nuu.uz A commonly employed method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) as a reducing agent. nuu.uzresearchgate.net This method is advantageous as it selectively reduces the nitro group without affecting other reducible functional groups that may be present on the aromatic ring. nuu.uz The reaction typically proceeds through intermediate species such as 6-nitroso- and 6-hydroxylamino-1H-quinazolin-4-one, though these intermediates are generally not isolated. nuu.uz
Beyond tin(II) chloride, a variety of other reducing agents commonly used for the reduction of aromatic nitro compounds can be employed. These include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) and the use of iron powder in the presence of an acid like hydrochloric acid (Fe/HCl). The choice of reagent can be tailored based on the presence of other functional groups in the molecule and desired reaction conditions.
Table 1: Reagents for the Reduction of the Nitro Group in this compound
| Reagent | Typical Conditions | Reference(s) |
|---|---|---|
| Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol, heat | nuu.uzresearchgate.net |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | General knowledge |
| Iron in acidic medium (Fe/HCl) | Ethanol/water, heat | General knowledge |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous DMF, air | organic-chemistry.org |
The resulting 6-amino-1H-quinazolin-4-one is a versatile intermediate that can undergo further reactions, such as acylation, to introduce a variety of substituents at the C6 position. nuu.uzresearchgate.net
Functionalization at Other Ring Positions
The quinazolinone core of this compound allows for functionalization at several other positions, enabling the synthesis of a wide array of derivatives.
At the C4 Position: The oxygen at the C4 position can be replaced by a chlorine atom to form 4-chloro-6-nitroquinazoline. This transformation is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), or with oxalyl chloride and DMF. guidechem.com The resulting 4-chloro derivative is a highly reactive intermediate. The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles, particularly amines, to yield a diverse range of 4-substituted-6-nitroquinazolines. nih.gov This nucleophilic aromatic substitution reaction is a cornerstone for creating extensive libraries of quinazoline-based compounds. nih.gov
At the N3 Position: The nitrogen atom at the N3 position of the quinazolinone ring can be readily alkylated. juniperpublishers.comnih.govnorthampton.ac.uk This is typically carried out by treating this compound with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like N,N-dimethylformamide (DMF). juniperpublishers.com This reaction provides a straightforward method for introducing various alkyl or substituted alkyl groups at this position.
At the Benzene Ring (C5, C7, and C8 Positions): Functionalization of the benzene portion of the quinazolinone ring, other than the C6 nitro group, has also been explored. For instance, the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one has been achieved through the nitration of 7-fluoroquinazolin-4(3H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid. nih.govresearchgate.net This indicates that electrophilic aromatic substitution can be directed to other positions on the benzene ring, with the directing effects of existing substituents playing a crucial role.
Furthermore, nucleophilic aromatic substitution on a pre-functionalized ring allows for the introduction of other groups. For example, 7-methoxy-6-nitroquinazolin-4(3H)-one can be synthesized from 7-chloro-6-nitro-3H-quinazolin-4-one by reaction with sodium methoxide (B1231860) in the presence of potassium iodide. easycdmo.com Similarly, 7-chloro-6-nitroquinazolin-4(3H)-one can be converted to 6-nitro-7-tosylquinazolin-4(3H)-one by reaction with sodium p-toluenesulfinate. mdpi.com These examples highlight the utility of halogenated precursors for introducing a variety of substituents onto the benzene ring of the 6-nitroquinazolinone scaffold.
Table 2: Examples of Functionalization at Various Ring Positions of this compound and its Precursors
| Position | Reaction Type | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|---|
| C4 | Chlorination | SOCl₂, cat. DMF, reflux | 4-Chloro-6-nitroquinazoline | guidechem.com |
| C4 | Amination (of 4-chloro derivative) | Various amines, solvent (e.g., ethanol), heat | 4-Amino-6-nitroquinazolines | nih.gov |
| N3 | Alkylation | Alkyl halide, K₂CO₃, DMF | N3-Alkyl-6-nitro-1H-quinazolin-4-ones | juniperpublishers.comnih.gov |
| C7 | Halogenation (on precursor) | H₂SO₄, fuming HNO₃ on 7-fluoroquinazolin-4(3H)-one | 7-Fluoro-6-nitroquinazolin-4(3H)-one | nih.govresearchgate.net |
| C7 | Methoxylation (on precursor) | NaOMe, KI, DMF on 7-chloro-6-nitro-3H-quinazolin-4-one | 7-Methoxy-6-nitroquinazolin-4(3H)-one | easycdmo.com |
| C7 | Sulfonylation (on precursor) | Sodium p-toluenesulfinate, DMF on 7-chloro-6-nitroquinazolin-4(3H)-one | 6-Nitro-7-tosylquinazolin-4(3H)-one | mdpi.com |
Structure Activity Relationship Sar Studies of 6 Nitro 1h Quinazolin 4 One Derivatives in Biological Systems
General Principles of Quinazolinone Scaffold's Biological Activities
The 4(3H)-quinazolinone core is considered a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets. This versatility has led to the development of quinazolinone-based compounds with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The planar nature of the quinazolinone ring system allows for effective stacking interactions with aromatic residues in protein binding sites, while the nitrogen atoms and the ketone group can participate in hydrogen bonding, crucial for ligand-receptor recognition.
The biological profile of quinazolinone derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. For instance, substitution at the 2 and 3 positions has been extensively explored to enhance potency and selectivity for various targets. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Influence of the Nitro Group at Position 6 on Biological Potency and Selectivity
The introduction of a nitro (-NO2) group at the 6-position of the quinazolinone scaffold has a profound impact on the molecule's electronic and physicochemical properties, which in turn influences its biological activity. The nitro group is a strong electron-withdrawing group, which can modulate the reactivity of the entire ring system and its interactions with biological macromolecules.
In the context of anticancer activity, the 6-nitro substitution has been shown to be a key determinant of potency. For example, studies on 6-nitro-4-substituted quinazoline (B50416) derivatives have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The electron-withdrawing nature of the nitro group can enhance the binding affinity of the quinazolinone core to the ATP-binding pocket of EGFR. Furthermore, the presence of the nitro group has been linked to the induction of apoptosis and cell cycle arrest in cancer cells.
Beyond cancer, the 6-nitro functionality has also been explored for other therapeutic applications. For instance, certain quinazoline nitro-derivatives have shown potential as antichagasic agents, targeting the protozoan parasite Trypanosoma cruzi. In this context, the nitro group is believed to play a role in the mechanism of action, possibly through bioreduction to generate reactive nitrogen species that are toxic to the parasite.
Molecular Basis of Action for 6-Nitro-1H-Quinazolin-4-one Derivatives
The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets, primarily through enzyme inhibition and receptor modulation.
DNA Gyrase: While specific studies on this compound derivatives are limited, the broader class of quinazolinone compounds has been investigated as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. These compounds typically bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of DNA and leading to bacterial cell death. The SAR of these inhibitors suggests that modifications at various positions of the quinazolinone ring can influence their potency against DNA gyrase.
Tubulin Polymerization: Quinazolinone derivatives have also been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The substitution pattern on the quinazolinone ring is crucial for this activity.
Poly(ADP-ribose) Polymerase (PARP): The quinazolinone scaffold has been utilized in the design of PARP inhibitors, which are a class of anticancer agents that target DNA repair pathways. These inhibitors function by binding to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) and leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations.
The ability of this compound derivatives to modulate the function of various receptors is an area of ongoing investigation. The structural features of the quinazolinone scaffold, including its aromatic nature and hydrogen bonding capabilities, suggest that these compounds could interact with a range of receptor types. The specific substitution patterns, including the 6-nitro group, would be critical in determining the binding affinity and selectivity for a particular receptor.
Nitroaromatic compounds are known to possess unique photochemical properties. Upon absorption of light, they can undergo intersystem crossing to the triplet state and can also be involved in photodissociation reactions. While specific studies on the photodynamic effects of 6-nitro-quinazolin-one derivatives are not extensively reported, the inherent photochemical properties of the nitroaromatic moiety suggest a potential for such applications. In photodynamic therapy (PDT), a photosensitizer is activated by light to produce reactive oxygen species (ROS) that are cytotoxic to target cells. The nitro group could potentially influence the photophysical properties of the quinazolinone scaffold, making it a candidate for further investigation as a photosensitizer in PDT. The bioreduction of nitroaromatic compounds under hypoxic conditions, often found in solid tumors, can also be exploited for targeted therapies.
Elucidation of Key Pharmacophoric Features
The development of a pharmacophore model for a class of compounds is essential for understanding their SAR and for the rational design of new, more potent analogs. For this compound derivatives, the key pharmacophoric features can be deduced from their interactions with various biological targets.
For EGFR inhibition, the essential pharmacophoric elements include:
A heterocyclic core (the quinazolinone ring) that acts as a hydrogen bond acceptor to the hinge region of the kinase.
A hydrophobic substituent at the 4-position that occupies a hydrophobic pocket.
An electron-withdrawing group at the 6-position (the nitro group) that enhances binding affinity.
A hydrophilic fragment that can extend into the solvent-accessible region.
The continued exploration of the SAR of this compound derivatives, coupled with computational modeling and structural biology studies, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Computational Chemistry in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the relationship between the chemical structure of a molecule and its biological activity. In the context of this compound derivatives, computational approaches offer a means to rationalize experimental findings, guide the design of new analogs with improved potency and selectivity, and elucidate the molecular mechanisms underlying their biological effects. These in silico techniques, ranging from molecular docking to high-level quantum mechanical calculations, allow researchers to model and analyze molecular interactions at an atomic level, thereby accelerating the drug development pipeline.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as this compound derivatives, to the active site of a biological target, typically a protein or enzyme.
In a notable study, molecular docking was employed to investigate the interaction of newly synthesized 6-nitro-4-substituted quinazoline derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The study utilized AutoDock Vina software to dock the most promising anticancer compounds into the ATP-binding site of EGFR (PDB ID: 1M17). nih.gov The primary goal was to understand the structural basis for their inhibitory activity and to correlate the docking scores (representing binding affinity) with experimental data. nih.govnih.gov
The docking results revealed that the active derivatives fit snugly into the EGFR active site, exhibiting binding energy scores comparable to the co-crystallized ligand. nih.gov For instance, the most potent derivative, compound 6c , demonstrated a favorable binding energy, indicative of a stable ligand-receptor complex. nih.gov The interaction profile showed that the quinazoline scaffold formed crucial hydrogen bonds with key amino acid residues in the hinge region of the enzyme, a common feature for many EGFR inhibitors. The nitro group at the 6-position was also observed to participate in interactions that potentially enhance binding affinity. This detailed profiling of ligand-target interactions provides a structural rationale for the observed biological activity and offers a roadmap for designing future derivatives with optimized binding characteristics. nih.gov
Table 1: Molecular Docking Results of Selected this compound Derivatives with EGFR
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 6c | EGFR (1M17) | Satisfactory, comparable to co-crystallized ligand | Key amino acids in the active site |
| 8 | EGFR (1M17) | Satisfactory, comparable to co-crystallized ligand | Key amino acids in the active site |
| 9f | EGFR (1M17) | Satisfactory, comparable to co-crystallized ligand | Key amino acids in the active site |
Data sourced from a study on 6-nitro-4-substituted quinazoline derivatives targeting EGFR. nih.gov
Free Energy Perturbation Calculations
While molecular docking provides a rapid and valuable assessment of binding modes and relative affinities, it often relies on scoring functions that are simplified and may not fully capture the complexities of the binding process. Free Energy Perturbation (FEP) is a more rigorous computational method rooted in statistical mechanics that can provide more accurate calculations of free energy differences between two states, such as a ligand binding to a protein. wikipedia.org
The FEP method, introduced by Robert W. Zwanzig in 1954, calculates the free energy difference (ΔF) by "mutating" one molecule into another over a series of small, discrete steps in a computer simulation. wikipedia.org This is particularly useful in SAR studies for predicting how small chemical modifications to a lead compound, like a this compound derivative, will affect its binding affinity. For example, FEP could be used to calculate the change in binding free energy when substituting a functional group at the 4-position of the quinazoline ring or replacing the nitro group at the 6-position with another substituent.
Although specific FEP studies on this compound are not widely published, the methodology offers significant potential. The process involves:
System Setup: Creating a simulation system containing the protein target, the ligand, solvent molecules, and ions.
Perturbation Pathway: Defining a non-physical, alchemical pathway to transform the initial ligand (e.g., compound A) into a modified analog (compound B).
Simulation Windows: Dividing the transformation into several small "windows" to ensure the changes between steps are minimal, which is necessary for the calculation to converge properly. wikipedia.org
Free Energy Calculation: Running molecular dynamics simulations for each window and calculating the free energy change, which are then summed to get the total relative binding free energy (ΔΔG) between the two ligands. vu.nl
By providing quantitatively accurate predictions of binding affinity, FEP can help prioritize the synthesis of the most promising derivatives, thereby saving significant time and resources in the lead optimization phase. vu.nl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic electronic properties of molecules. mdpi.com Unlike molecular mechanics methods used in docking and FEP, which rely on pre-parameterized force fields, DFT calculates the electronic structure of a molecule from first principles. This allows for the prediction of a wide range of molecular properties that govern reactivity and intermolecular interactions. nih.gov
For this compound derivatives, DFT can be used to analyze several key features relevant to their SAR:
Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions or charge-transfer interactions with a biological target.
Molecular Electrostatic Potential (MEP): DFT can generate MEP maps, which visualize the electrostatic potential on the surface of a molecule. These maps reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is invaluable for understanding and predicting non-covalent interactions like hydrogen bonds and electrostatic contacts with the target protein. For instance, the electron-withdrawing nitro group would create a distinct electrostatic signature on the quinazoline ring.
Studies on related quinazoline derivatives have successfully used DFT to correlate such quantum chemical parameters with their observed biological activities, such as corrosion inhibition or antimicrobial effects. researchgate.net Applying these methods to this compound derivatives can provide fundamental insights into how the nitro group and other substituents modulate the electronic character of the scaffold, thereby influencing its binding affinity and reactivity.
Applications of 6 Nitro 1h Quinazolin 4 One and Its Derivatives in Advanced Chemical and Biological Research
Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis
6-Nitro-1H-quinazolin-4-one is a versatile intermediate in the synthesis of a wide array of more complex heterocyclic compounds. The presence of the nitro group at the 6-position significantly influences the reactivity of the quinazoline (B50416) ring, making it a key functional handle for further chemical modifications.
One of the primary uses of this compound is as a precursor for the synthesis of various substituted quinazolines. For instance, it can be readily converted to 6-amino-4-anilinoquinazoline derivatives, which are important scaffolds in medicinal chemistry. The nitro group can be reduced to an amino group, which can then be subjected to a variety of reactions, including diazotization and coupling reactions, to introduce diverse substituents at the 6-position. This versatility allows for the creation of a library of compounds with different electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.
Furthermore, the quinazolinone ring itself can be modified. For example, the oxygen at the 4-position can be replaced with other functional groups, such as chlorine, which can then be displaced by various nucleophiles to generate a wide range of 4-substituted quinazolines. This reactivity, combined with the functional handle provided by the nitro group, makes this compound a highly valuable and versatile building block in organic synthesis.
The following table summarizes some of the key synthetic transformations involving this compound and its derivatives:
| Starting Material | Reagents and Conditions | Product | Application |
| 2-Amino-5-nitro-benzonitrile | Guanidine (B92328) carbonate, KOH, ethanol, propanol | 6-Nitroquinazoline-2,4-diamine | Intermediate for triamine synthesis |
| 6-Nitroquinazoline-2,4-diamine | Hydrogenation, Palladium on carbon | Quinazoline-2,4,6-triamine | Starting material for substituted quinazolines |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate, DMF | 6-Nitro-7-tosylquinazolin-4(3H)-one | Building block for sulfone derivatives |
| 2-Amino-4-chlorobenzoic acid | Formamide | 7-Chloroquinazolin-4(3H)-one | Intermediate for afatinib (B358) synthesis |
| Isatoic anhydride, aromatic aldehydes, acyl hydrazines | N-halosulfonamides, EtOH/H₂O | Quinazoline-4(1H)-one derivatives | Green synthesis of quinazolinones |
Application as Biochemical Probes for Molecular Pathway Elucidation
Derivatives of this compound have emerged as valuable tools for studying biological processes and elucidating molecular pathways. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them useful as biochemical probes.
For example, certain quinazolinone derivatives have been shown to inhibit the activity of enzymes like thymidylate synthase and protein kinases, which are crucial for cell growth and proliferation. By using these compounds as probes, researchers can investigate the role of these enzymes in various cellular processes and disease states. The nitro group can also be exploited to develop photo-reactive probes that can be used to study protein-ligand interactions and map the binding sites of drugs.
A study demonstrated that 6-nitro-quinazolinone, in combination with UVA irradiation, can induce photodegradation in human melanoma cell lines, suggesting its potential as a photosensitizer in photodynamic therapy research. This photo-reactivity can be harnessed to selectively target and destroy cancer cells, providing a powerful tool for studying cell death pathways.
Advanced Analytical and Spectroscopic Characterization of 6 Nitro 1h Quinazolin 4 One and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques: HSQC, HMBC, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 6-nitro-1H-quinazolin-4-one and its derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For the quinazolinone core, distinct signals are expected for the aromatic protons. For example, in derivatives of 6-nitro-quinazoline, the protons on the quinazoline (B50416) ring typically appear as doublets or multiplets in the aromatic region of the spectrum. nih.gov
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of a 6-nitro-quinazolin-4-one derivative would show characteristic peaks for the carbonyl carbon (C4), the carbon atoms of the aromatic rings, and any carbons in substituent groups. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although for the parent compound, only CH and quaternary carbons are present in the aromatic system.
Two-dimensional NMR techniques are crucial for assembling the structure.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and piecing together the molecular fragments. For instance, HMBC can show correlations from the N-H proton to nearby carbons in the quinazoline ring, confirming their proximity. mdpi.com
Detailed spectral data for a related derivative, 6-nitro-7-tosylquinazolin-4(3H)-one, illustrates the power of these techniques. mdpi.com
| Technique | Description | Typical Application for this compound |
| ¹H NMR | Detects hydrogen nuclei. | Identifies aromatic and NH protons, shows spin-spin coupling. |
| ¹³C NMR | Detects carbon nuclei. | Identifies each unique carbon atom, including the carbonyl (C=O) and aromatic carbons. |
| DEPT | Differentiates CH, CH₂, and CH₃ groups. | Confirms the presence of aromatic CH groups. |
| HSQC | Shows direct ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons in the quinazoline ring. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments and assigns quaternary carbons by correlating them with nearby protons. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is essential for confirming the molecular weight and providing insights into the molecule's structure through fragmentation analysis.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a commonly employed method. nih.govjfda-online.com In this technique, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC) and then ionized using electrospray ionization before entering the mass analyzer. ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight. For derivatives of 6-nitro-quinazolin-4-one, molecular ion peaks have been clearly identified, confirming their expected masses. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) can be used to further study the structure. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of the quinazolinone core and its substituents.
| Ion | m/z Value | Interpretation |
| [M-H]⁻ | 190.03 | Deprotonated molecular ion of this compound. |
| [M+H]⁺ | 192.04 | Protonated molecular ion of this compound. |
| [M+Na]⁺ | 214.02 | Sodium adduct of this compound. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the different functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of a 6-nitro-quinazolin-4-one derivative shows several characteristic absorption bands. mdpi.com
N-H Stretching: A band in the region of 3180-3400 cm⁻¹ corresponds to the N-H bond of the amide group in the quinazolinone ring. nih.govmdpi.com
C=O Stretching: A strong absorption peak around 1660-1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide. nih.govmdpi.com
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com
C=N Stretching: The C=N bond within the heterocyclic ring gives rise to an absorption band in the 1590-1610 cm⁻¹ region. mdpi.com
C=C Stretching: Aromatic C=C bond vibrations are observed in the 1490-1530 cm⁻¹ range. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of quinazolinone derivatives typically displays absorption bands arising from π–π* and n–π* transitions. nih.gov The presence of the nitro group and the extended conjugation of the quinazolinone system influences the position and intensity of these absorption maxima (λ_max). The absorption bands for similar chromophores are typically found in the 220-400 nm range. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3180 - 3400 |
| Carbonyl (C=O) | Stretch | 1660 - 1685 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Imine (C=N) | Stretch | 1590 - 1610 |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of 6-nitroquinazolin-4(3H)-one has been successfully determined by single-crystal X-ray analysis. nih.goviucr.org
These studies reveal that the molecule is nearly planar. nih.gov The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. For instance, the nitro group is found to be slightly rotated with respect to the quinazoline ring system. nih.gov
A crucial aspect revealed by crystallography is the intermolecular interactions that govern the crystal packing. In the crystal of 6-nitroquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions between the amide groups of two neighboring molecules. nih.goviucr.org These dimers are further connected by weaker C—H⋯N and C—H⋯O hydrogen bonds, resulting in a layered structure. nih.goviucr.org This detailed structural information is invaluable for understanding the physical properties of the compound and for computational studies like molecular docking.
| Parameter | Value for 6-Nitroquinazolin-4(3H)-one |
| Chemical Formula | C₈H₅N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interaction | N—H⋯O hydrogen bonds forming dimers |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized this compound and its derivatives. calpaclab.com
In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase (e.g., C18 silica) under high pressure. A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) carries the compound through the column. Because of differences in polarity and interaction with the stationary phase, the target compound separates from impurities. A detector (often a UV detector set to a wavelength where the compound absorbs strongly) records the elution profile, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. A purity of ≥98% is often required for research applications. calpaclab.com
Besides purity assessment, HPLC is also used to monitor the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions.
Thermal Analysis (e.g., TGA) for Stability Studies in Research
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for evaluating the thermal stability of energetic materials like nitro compounds. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When analyzing this compound, TGA would reveal the temperature at which the compound begins to decompose, characterized by a significant loss of mass. This decomposition temperature is a key indicator of its thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would show endothermic events, such as melting, and exothermic events, such as decomposition. mdpi.com For many nitroaromatic compounds, decomposition is a highly exothermic process that occurs at a specific temperature or over a narrow temperature range. mdpi.com This information is critical for understanding the compound's stability under thermal stress.
Future Directions and Emerging Research Opportunities for 6 Nitro 1h Quinazolin 4 One
Exploration of Novel Synthetic Pathways and Mechanistic Insights
While established methods for the synthesis of 6-nitro-1H-quinazolin-4-one exist, such as the direct nitration of 3(H)-quinazolin-4-one, there is considerable room for the development of more efficient, sustainable, and versatile synthetic strategies. nuu.uz Future research will likely focus on modern synthetic methodologies that offer improved yields, milder reaction conditions, and greater substrate scope.
Key Research Areas:
Metal-Catalyzed Reactions: The application of transition-metal catalysis, which has revolutionized the synthesis of many heterocyclic compounds, remains an area of high potential. mdpi.com Methods involving catalysts like copper or palladium could enable novel C-H activation or cross-coupling reactions to build the quinazolinone core or introduce substituents with high precision. mdpi.comorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for various quinazolinone derivatives. mdpi.com Optimizing microwave protocols for the synthesis of this compound and its analogs could provide rapid access to libraries of compounds for biological screening.
Cascade and Multicomponent Reactions (MCRs): Designing one-pot cascade or multicomponent reactions represents a significant step towards synthetic efficiency and green chemistry. mdpi.commdpi.com A potential MCR could involve the condensation of a suitably substituted anthranilamide precursor with a one-carbon source, followed by an in-situ nitration step, thereby streamlining the entire process.
Mechanistic Studies: A deeper understanding of the reaction mechanisms governing both existing and novel synthetic routes is crucial. For instance, detailed mechanistic studies on the nitration of the quinazolinone ring can elucidate factors controlling regioselectivity and help minimize the formation of unwanted byproducts. nuu.uz
| Synthetic Approach | Potential Advantages | Research Focus |
| Metal-Catalyzed Synthesis | High efficiency, selectivity, and functional group tolerance. mdpi.com | Development of novel cross-coupling and C-H activation strategies. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. mdpi.com | Optimization of reaction conditions for rapid library synthesis. |
| Cascade/Multicomponent Reactions | Increased atom economy, reduced waste, and simplified procedures. mdpi.com | Design of one-pot syntheses from simple starting materials. |
Advanced Computational Design and Optimization of Derivatives
In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational chemistry offers a powerful approach to rationally design and optimize derivatives with desired properties, thereby accelerating the discovery process and reducing reliance on costly and time-consuming empirical screening.
Recent studies on related 6-nitro-4-substituted quinazolines have successfully employed molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction to identify potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This highlights the utility of computational approaches in this chemical space. Similarly, computational techniques combined with synthesis and biological evaluation have led to the discovery of 6-methylquinazolin-4(3H)-one derivatives as selective inhibitors of BRD9, an epigenetic reader protein. researchgate.net
Future Computational Directions:
Structure-Based Drug Design (SBDD): Using the crystal structures of biological targets, molecular docking simulations can predict the binding modes and affinities of novel this compound derivatives. This allows for the rational design of compounds with enhanced potency and selectivity.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to screen virtual libraries for new potential hits.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. This can guide the optimization of lead compounds by predicting the activity of yet-unsynthesized derivatives.
ADME/Toxicity Prediction: Early-stage in silico prediction of pharmacokinetic and toxicity profiles can help prioritize compounds with better drug-like properties, reducing late-stage attrition in the development pipeline.
Untapped Reactivity Profiles and Chemical Transformations
The this compound scaffold possesses several reactive sites that offer opportunities for diverse chemical transformations, many of which remain underexplored. The interplay between the quinazolinone core and the electron-withdrawing nitro group creates a unique reactivity profile.
Key Areas for Exploration:
Nitro Group Transformations: The nitro group is a highly versatile functional group. Its reduction to an amine is a well-established transformation that yields 6-amino-3(H)-quinazolin-4-one, a key intermediate for further functionalization, such as acylation or the introduction of other pharmacophores. nuu.uz Other transformations, including partial reduction to nitroso or hydroxylamino groups, or its use in cycloaddition reactions, are less explored and could lead to novel chemical entities.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the quinazolinone ring system towards nucleophilic attack. This is evident in related compounds like 7-chloro-6-nitroquinazolin-4(3H)-one, where the chloro group is readily displaced by nucleophiles. mdpi.com This inherent reactivity can be exploited to introduce a wide range of substituents at positions activated by the nitro group.
Modifications of the Quinazolinone Ring: The N-H and C=O groups within the pyrimidinone ring are also sites for chemical modification. N-alkylation or N-arylation at the N-3 position can significantly modulate the biological activity of the scaffold. The carbonyl group can potentially undergo reactions to introduce further diversity.
| Reactive Site | Transformation Type | Potential Products |
| 6-Nitro Group | Reduction | 6-Amino, 6-hydroxylamino, or 6-nitroso derivatives. nuu.uz |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Introduction of alkoxy, thio, or amino groups at activated positions. mdpi.com |
| N-3 Position | Alkylation/Arylation | N-substituted quinazolinone analogs. |
Interdisciplinary Collaborations for Broader Research Impact
The full potential of this compound and its derivatives can only be realized through synergistic collaborations across multiple scientific disciplines. The diverse biological activities reported for the broader quinazolinone class—including anticancer, antibacterial, and antitubercular properties—necessitate an integrated research approach. mdpi.comnih.gov
Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then evaluated by molecular and cellular biologists to determine their efficacy and mechanism of action against various diseases. This iterative cycle of synthesis and testing is fundamental to medicinal chemistry. researchgate.net
Computational and Experimental Science: As outlined in section 7.2, computational chemists can guide synthetic efforts by predicting promising molecular targets. nih.gov Experimental validation of these predictions provides crucial feedback to refine and improve the computational models, creating a powerful research loop.
Pharmacology and Materials Science: Beyond medicine, quinazolinone-based compounds could have applications in materials science, for example, as functional dyes or electronic materials. Collaborations with materials scientists could uncover entirely new applications for this versatile scaffold.
By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound into tangible advancements in medicine and technology.
Q & A
Basic: What are the key synthetic methods for preparing 6-nitro-1H-quinazolin-4-one?
The compound is synthesized via nitration of 3,4-dihydroquinazolin-4-one using activated carbon as a catalyst in a liquid-phase reaction. Key steps include:
- Nitration conditions : 0.1 M HCl as solvent, reaction temperature of 40°C, and 4.5-hour duration to minimize dinitro byproduct formation .
- Quantitative analysis : Spectrophotometric determination at 254 nm using SF-46 instrumentation .
- Purification : Filtration and recrystallization to isolate the product .
Basic: How is the molecular structure of this compound validated experimentally?
Structural confirmation involves:
- Spectroscopic techniques :
Basic: What factors critically influence the nitration efficiency of quinazolinone precursors?
Optimized parameters include:
- Temperature : 40°C maximizes mono-nitration; >50°C promotes dinitro derivatives .
- Reagent ratio : Stoichiometric excess of nitric acid (1.2:1 molar ratio) improves yield .
- Catalyst : Activated carbon enhances regioselectivity by adsorbing reactive intermediates .
Advanced: How can response surface methodology (RSM) optimize synthesis conditions?
RSM involves:
- Central composite design : Variables (temperature, time, reagent ratio) are modeled via regression equations to predict yield .
- Steepest ascent method : Iterative adjustments identify optimal conditions (e.g., 40°C, 4.5 h) while avoiding byproduct zones .
- Validation : Confirmatory runs achieve >85% purity, validated via HPLC .
Advanced: How should researchers address contradictions in reaction byproduct data?
Case study: Higher temperatures (>50°C) yield dinitro derivatives. Mitigation strategies include:
- Kinetic control : Shorter reaction times (≤4.5 h) limit secondary nitration .
- Chromatographic analysis : TLC/HPLC monitors byproduct formation in real time .
- Computational modeling : DFT calculations predict nitro group reactivity to guide experimental adjustments .
Advanced: What pharmacological targets are associated with this compound derivatives?
Derivatives exhibit:
- Antimicrobial activity : Nitro groups enhance binding to bacterial DNA gyrase and fungal cytochrome P450 .
- Kinase inhibition : Fluoro-nitro analogs (e.g., 7-fluoro-6-nitroquinazolin-4-one) act as intermediates for EGFR/HER2 inhibitors .
- Structure-activity relationship (SAR) : Substituents at C-2/C-6 modulate selectivity; amino groups improve solubility for in vitro assays .
Advanced: How can multi-step synthesis protocols improve functionalization?
Example protocol for analogs:
- Step 1 : Nitration of quinazolinone core under optimized conditions .
- Step 2 : Thioether formation (e.g., 7-((4-methoxybenzyl)thio) substitution) via nucleophilic aromatic substitution .
- Step 3 : Reduction of nitro to amino groups using Pd/C/H₂ for bioactive derivatives .
Advanced: What analytical methods resolve spectral data inconsistencies in substituted quinazolinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
